molecular formula C10H16N6OS B2761521 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one CAS No. 453557-84-1

2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one

Cat. No.: B2761521
CAS No.: 453557-84-1
M. Wt: 268.34
InChI Key: WHTMYUJZGDJECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-[(Dimethylamino)methylene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylamino)-1,3-thiazolan-4-one has several applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methylene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylamino)-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **5-[(Dimethylamino)methylene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylamino)-1,3-thiazolan-4-one
  • **5-[(Dimethylamino)methylene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylamino)-1,3-thiazolan-4-one

Uniqueness

The uniqueness of 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its combination of functional groups allows for versatile applications in various fields of research .

Properties

IUPAC Name

(5Z)-5-(dimethylaminomethylidene)-3-ethyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6OS/c1-4-16-9(17)8(5-14(2)3)18-10(16)13-15-6-11-12-7-15/h5-7,10,13H,4H2,1-3H3/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTMYUJZGDJECI-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(SC(=CN(C)C)C1=O)NN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(S/C(=C\N(C)C)/C1=O)NN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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